1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC18831654
Molecular Formula: C10H9BrCl2O
Molecular Weight: 295.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrCl2O |
|---|---|
| Molecular Weight | 295.98 g/mol |
| IUPAC Name | 1-[4-bromo-2-(chloromethyl)phenyl]-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C10H9BrCl2O/c1-6(14)10(13)9-3-2-8(11)4-7(9)5-12/h2-4,10H,5H2,1H3 |
| Standard InChI Key | UVJGNMIORPSBRP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)Br)CCl)Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one features a phenyl ring substituted with bromine at the para position, a chloromethyl group at the ortho position, and a chloropropan-2-one moiety. This arrangement confers distinct electronic and steric properties, facilitating interactions in synthetic pathways.
Molecular Formula and Weight
The compound’s molecular formula, , reflects its halogen-rich composition. The presence of bromine (Br) and chlorine (Cl) atoms contributes to its molecular weight of 295.98 g/mol. These halogens are pivotal in dictating reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.
Spectroscopic and Structural Data
Key spectroscopic identifiers include the InChIKey SUCDCIBPPFQEGJ-UHFFFAOYSA-N, which encodes its structural uniqueness. The chloromethyl group () and ketone functional group () create polar regions, enhancing solubility in aprotic solvents like dimethylformamide (DMF).
Synthesis Methods and Optimization
The synthesis of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one involves multistep halogenation and coupling reactions. Industrial and laboratory-scale methods prioritize yield and purity through optimized conditions.
Halogenation of Precursors
A common route begins with 4-bromo-2-(chloromethyl)benzene, which undergoes Friedel-Crafts acylation with 1-chloropropan-2-one in the presence of a Lewis acid catalyst. Potassium carbonate () is often employed as a base to deprotonate intermediates, while DMF serves as the solvent. The reaction proceeds at elevated temperatures (80–100°C) to achieve yields exceeding 70%.
Industrial-Scale Production
Industrial processes utilize continuous-flow reactors to enhance efficiency. Automated systems control parameters such as temperature, pressure, and stoichiometry, minimizing byproducts like dihalogenated derivatives. Catalytic amounts of or accelerate acylation, reducing reaction times to under 6 hours.
Applications in Organic Synthesis
This compound’s reactivity makes it invaluable in constructing complex molecules, particularly pharmaceuticals and agrochemicals.
Intermediate in Pharmaceutical Synthesis
The chloromethyl and ketone groups enable nucleophilic substitutions, forming carbon-nitrogen and carbon-oxygen bonds. For example, it serves as a precursor to β-lactam antibiotics, where the ketone moiety undergoes condensation with amines.
Halogen Bonding in Material Science
The bromine and chlorine atoms participate in halogen bonding, a non-covalent interaction critical in crystal engineering. This property is exploited to design molecular crystals with tailored optical and mechanical properties.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is insoluble in water. Stability studies indicate decomposition above 200°C, with halogen loss observed under prolonged UV exposure.
Comparison with Structural Analogues
The compound’s uniqueness becomes evident when compared to analogues:
Future Research Directions
Ongoing studies aim to elucidate its biological activity and optimize synthetic routes. Potential areas include:
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Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral derivatives.
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Biological Screening: Evaluating antimicrobial and anticancer properties in in vitro models.
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